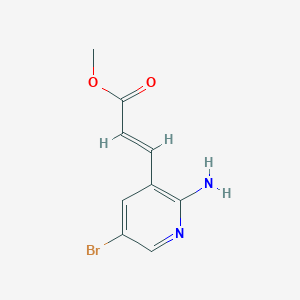![molecular formula C11H14BrNO2 B113313 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde CAS No. 938294-99-6](/img/structure/B113313.png)
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde
Vue d'ensemble
Description
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an ethoxy group attached to a benzaldehyde core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 4-[2-(dimethylamino)ethoxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate or sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzaldehydes, while nucleophilic substitution can produce a range of amine or thiol derivatives .
Applications De Recherche Scientifique
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules . The compound can modulate enzyme activities and affect cellular processes through its interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(dimethylamino)benzaldehyde
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
Uniqueness
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a dimethylamino group allows for versatile chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-11-4-3-9(8-14)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEDJYVFADMUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627561 | |
| Record name | 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938294-99-6 | |
| Record name | 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)


![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)






